Unithiol

Heavy Metal Toxicology Chelation Therapy Methylmercury Poisoning

Unithiol (DMPS) is a water-soluble vicinal dithiol chelator, clinically superior to BAL and DMSA for acute heavy metal poisoning. Generic substitution is pharmacologically unsound due to differing solubility, metal selectivity, and safety profiles. • Reduces blood mercury half-life from 65 days (untreated) to 10 days. • IV formulation (250 mg/5 mL) enables rapid intervention in severe acute toxicity. • Oral capsules (100 mg) support sustained therapy. • In Wilson's disease, IV DMPS achieves higher 24-h urinary copper excretion than oral penicillamine. Procure for emergency departments, poison control centers, occupational health, and specialized hepatology/neurology units.

Molecular Formula C3H7NaO3S3
Molecular Weight 210.3 g/mol
CAS No. 4076-02-2
Cat. No. B039975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUnithiol
CAS4076-02-2
Synonyms1-Sodium Sulfonate, 2,3-Dimercaptopropane
2,3 Dimercapto 1 propanesulfonic Acid
2,3 Dimercaptopropane 1 Sodium Sulfonate
2,3 Dimercaptopropane 1 sulfonate Sodium
2,3 Dimercaptopropanesulfonic Acid
2,3-Dimercapto-1-propanesulfonic Acid
2,3-Dimercaptopropane 1-Sodium Sulfonate
2,3-Dimercaptopropane Sulfonate, Sodium
2,3-Dimercaptopropane-1-sulfonate Sodium
2,3-Dimercaptopropanesulfonic Acid
2,3-Dithiopropanesulfate, Sodium
Dimaval
DMPS
DMPS Heyl
DMPS-Heyl
Mercuval
Sodium 2,3-Dimercaptopropane Sulfonate
Sodium 2,3-Dithiopropanesulfate
Unithiol
Unitiol
Molecular FormulaC3H7NaO3S3
Molecular Weight210.3 g/mol
Structural Identifiers
SMILESC(C(CS(=O)(=O)[O-])S)S.[Na+]
InChIInChI=1S/C3H8O3S3.Na/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);/q;+1/p-1
InChIKeyFGGPAWQCCGEWTJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Unithiol (CAS: 4076-02-2): Procurement Guide for the Water-Soluble Dithiol Chelator DMPS


Unithiol, the sodium salt of 2,3-dimercapto-1-propanesulfonic acid (DMPS), is a vicinal dithiol chelating agent structurally related to dimercaprol (BAL) but distinguished by a terminal sulfonate group conferring high water solubility [1]. As a hydrophilic dithiol chelator, Unithiol/DMPS is clinically indicated for the treatment of poisoning by heavy metals including mercury, arsenic, lead, bismuth, and copper overload (including Wilson's disease), and is less toxic and more efficient than BAL [2]. It is available as oral capsules and parenteral injection formulations, and is approved for use in Germany and other European countries, though not currently FDA-approved in the United States [3].

Why Unithiol (DMPS) Cannot Be Simply Substituted with Other Dithiol Chelators


Generic substitution among dithiol chelators is pharmacologically unsound due to fundamental differences in physicochemical properties, metal selectivity, and clinical safety profiles. While Unithiol (DMPS), DMSA (succimer), and BAL (dimercaprol) all possess vicinal dithiol groups capable of chelating heavy metals, their hydrophilic-hydrophobic balance, oral bioavailability, metabolic fate, and adverse effect profiles differ markedly [1]. BAL is highly lipophilic and requires painful intramuscular injection, with a narrow therapeutic index and propensity to redistribute mercury to the brain [2]. DMSA is less toxic but may be less suitable than DMPS for acute mercury salt poisoning [3]. Procurement decisions must therefore be driven by specific toxicological indications, route of administration requirements, and regulatory status, not by class equivalence alone.

Quantitative Differentiation Evidence for Unithiol (DMPS) Versus Comparators


Mercury Elimination Half-Life Reduction: Unithiol vs. Untreated Baseline

Unithiol (DMPS) significantly accelerates the elimination of methylmercury from the human body. In patients with methylmercury poisoning, Unithiol treatment reduced the blood mercury half-life (T1/2) to 10 days, representing an approximately 84-85% reduction compared to the 65-day half-life observed in untreated patients [1]. The magnitude of this acceleration substantially exceeds that of comparator interventions such as thiolated resin, which produced a mean T1/2 of 20 days in the same outbreak population [2].

Heavy Metal Toxicology Chelation Therapy Methylmercury Poisoning

Renal Mercury Mobilization Kinetics: Unithiol (DMPS) vs. DMSA

In rat models of mercury exposure, Unithiol (DMPS) demonstrates a faster initial rate of renal mercury mobilization compared to DMSA (succimer). Following a single administration, the rate of mercury removal from the kidney is greater after DMPS than after DMSA, though repeated administration of either agent eventually leads to comparable total mercury mobilization [1].

Renal Toxicology Mercury Chelation Comparative Pharmacology

Physicochemical and Administration Advantage: Unithiol vs. Dimercaprol (BAL)

Unithiol (DMPS) possesses a terminal sulfonate group that confers high water solubility, enabling both oral and intravenous administration. In contrast, dimercaprol (BAL) is highly lipophilic (oil-soluble) and must be administered via painful intramuscular injection [1]. Additionally, DMPS and DMSA are less toxic and more efficient than BAL in clinical treatment of heavy metal poisoning [2].

Drug Formulation Chelator Solubility Route of Administration

Safety Profile: Lower Toxicity and Higher Therapeutic Index of Unithiol/DMPS vs. BAL

Multiple authoritative reviews consistently identify Unithiol (DMPS) and DMSA as possessing substantially lower toxicity and a higher therapeutic index compared to the classical agent dimercaprol (BAL). DMPS and DMSA feature low toxicity and high therapeutic index, while BAL is associated with dose-limiting toxicity including hypertension, tachycardia, and potential redistribution of toxic metals to the brain [1][2].

Chelator Toxicology Therapeutic Index Adverse Effects

Regulatory and Procurement Accessibility: Unithiol/DMPS vs. FDA-Approved DMSA

Unithiol (DMPS) and DMSA (succimer) occupy distinct regulatory niches that critically affect procurement pathways. DMSA received FDA approval in January 1991 as an orphan drug for treating childhood lead poisoning in the United States and is the drug of choice for this indication [1]. In contrast, DMPS has been approved by the German regulatory authority (BfArM) as a mercury antidote and is available in Europe as Dimaval® from Heyl Chemisch-pharmazeutische Fabrik, but is not FDA-approved for human use in the United States; it is obtainable only through compounding pharmacies [2][3].

Pharmaceutical Procurement Regulatory Status Orphan Drug

Urinary Copper Excretion in Wilson's Disease: Short-Term IV DMPS vs. Oral Penicillamine

In a clinical study of 35 patients with Wilson's disease, short-term intravenous DMPS treatment produced higher 24-hour urinary copper excretion compared to oral penicillamine (PCA) [1]. The cross-combination regimen of IV DMPS alternated with oral PCA demonstrated clinical benefit, with improved or recovered liver function in 71% of patients and alleviated neurologic symptoms in 50% of patients during follow-up of 6 months to 5 years [1].

Wilson's Disease Copper Chelation Combination Therapy

Optimal Procurement and Application Scenarios for Unithiol (DMPS)


Acute Methylmercury and Inorganic Mercury Salt Poisoning: First-Line Chelation Therapy

Unithiol (DMPS) is the recommended chelating agent for acute poisonings with inorganic mercury salts and is highly effective for organic mercury (methylmercury) poisoning [1]. Clinical evidence demonstrates a reduction in blood mercury half-life from 65 days (untreated) to 10 days with DMPS treatment [2]. The availability of intravenous formulation (250 mg/5 mL ampoules) enables rapid intervention in severe acute toxicity, while oral capsules (100 mg) support continued therapy [3]. Procurement is indicated for hospital emergency departments, poison control centers, and occupational health facilities managing mercury exposure incidents.

Wilson's Disease Management: Combination or Alternative Chelation Protocol

For patients with Wilson's disease who experience adverse effects or insufficient response to standard oral chelators (penicillamine or trientine), IV DMPS provides an effective therapeutic alternative [1]. Clinical studies demonstrate that short-term IV DMPS produces higher 24-hour urinary copper excretion than oral penicillamine, and a cross-combination regimen of IV DMPS with oral penicillamine yielded liver function improvement in 71% and neurologic symptom alleviation in 50% of patients [2]. Procurement is indicated for specialized Wilson's disease treatment centers and hepatology/neurology departments managing copper overload disorders.

Chronic Arsenic Toxicity and Acute Arsenic Poisoning Management

Unithiol is indicated for acute and chronic arsenic poisoning, with documented clinical efficacy in increasing urinary arsenic excretion and reducing clinical signs and symptoms [1]. While DMPS and DMSA are both less toxic than BAL, DMPS is considered the more potent of the orally active dithiol chelators for arsenic [2]. The DMPS-arsenic complex is associated with lower penetration into the CNS compared to BAL-arsenic complexes, suggesting reduced risk of acute and chronic neurotoxicity [3]. Procurement is indicated for regions with endemic arsenic contamination in drinking water, occupational settings with arsenic exposure, and for emergency management of acute arsenic ingestion.

Bismuth Intoxication and Heavy Metal Chelation Research

Unithiol has demonstrated utility in treating acute bismuth intoxication, with studies showing increased urinary bismuth clearance from a baseline of 2.2 L/min to 8.2-9.7 mL/min following DMPS administration, and enhanced removal of bismuth via hemodialysis [1]. For research applications, DMPS serves as a reference compound in chelator development studies and heavy metal mobilization assays, with established analytical methods available via HPLC-HRMS and voltammetric determination [2]. Procurement is indicated for toxicology research laboratories, pharmaceutical development programs evaluating novel chelators, and clinical settings managing rare metal intoxications.

Technical Documentation Hub

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